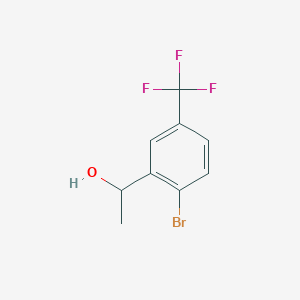

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol

概要

説明

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, the aldehyde is hydrogenated in the presence of a catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method offers higher yields and is more suitable for large-scale production.

化学反応の分析

Types of Reactions

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

Substitution: Sodium alkoxide in ethanol under reflux conditions.

Major Products Formed

Oxidation: 2-bromo-5-(trifluoromethyl)benzaldehyde or 2-bromo-5-(trifluoromethyl)acetophenone.

Reduction: 1-(2-bromo-5-(trifluoromethyl)phenyl)ethane.

Substitution: 1-(2-substituted-5-(trifluoromethyl)phenyl)ethanol derivatives.

科学的研究の応用

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

作用機序

The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the bromine atom may participate in halogen bonding interactions. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

類似化合物との比較

Similar Compounds

- 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanol

- 1-(2-Bromo-3-(trifluoromethyl)phenyl)ethanol

- 1-(2-Bromo-5-(difluoromethyl)phenyl)ethanol

Uniqueness

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group imparts high lipophilicity and metabolic stability, making it a valuable moiety in drug design. Additionally, the bromine atom provides a handle for further functionalization through substitution reactions.

生物活性

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial properties, anti-inflammatory effects, and overall biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a brominated aromatic ring with a trifluoromethyl substituent and a hydroxyl group. Its molecular formula is , with a molecular weight of approximately 287.07 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve the compound's interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity, while the bromine atom may participate in halogen bonding interactions. The hydroxyl group facilitates the formation of hydrogen bonds, stabilizing these interactions .

In Vitro Studies

Research has demonstrated that this compound exhibits notable antimicrobial properties, particularly against resistant strains of bacteria. For instance, studies indicate that compounds with similar trifluoromethyl moieties show significant effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates .

Table 1: Minimum Inhibitory Concentrations (MICs)

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | 6.25 |

| This compound | E. faecalis ATCC 29212 | 12.5 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.

Anti-inflammatory Potential

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies involving the human THP1-Blue™ NF-κB cell line showed that it modulates the activity of pro-inflammatory transcription factors, indicating potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Activity (IC50 Values)

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | >20 | Low cytotoxicity observed |

| Control Compound | 6.5 ± 1.0 | Significant cytotoxic effect |

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

- Antimicrobial Efficacy Against Biofilms : In one study, the compound was tested for its ability to disrupt biofilm formation in MRSA strains. Results indicated that it significantly inhibited biofilm growth compared to traditional antibiotics like vancomycin .

- Cell Viability Assessments : The compound was subjected to cytotoxicity tests using various human cell lines, revealing minimal toxicity at higher concentrations (IC50 > 20 µM), thus supporting its potential for therapeutic use without significant side effects .

- Structure-Activity Relationships : Research has explored how modifications in the compound's structure affect its biological activity. Compounds with similar structural features exhibited varying degrees of efficacy against different bacterial strains, emphasizing the importance of specific substituents like bromine and trifluoromethyl groups in enhancing activity .

特性

IUPAC Name |

1-[2-bromo-5-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXUUPYNPNIXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。